molecular formula C14H19N5O2 B2963441 1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 378207-76-2

1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No. B2963441
CAS RN: 378207-76-2
M. Wt: 289.339
InChI Key: PPBAOLRCQUUVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3-Dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione” is a complex organic molecule. It likely belongs to the class of compounds known as purines, which are biologically significant and form the basis of DNA, RNA, and many other biological molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been synthesized and studied . These methods often involve complex organic reactions and the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its long chemical name. It seems to contain a purine ring, which is a heterocyclic aromatic ring system, along with various other functional groups .

Scientific Research Applications

Synthesis and Photochemistry

The compound has been utilized in the synthesis and photochemistry of derivatives like 5,5-dimethyl-1H-pyrrol-2(5H)-one and N-substituted derivatives. These derivatives exhibit varying photochemical reactivities, including photocycloaddition and photoreduction, influenced by substituents on the N-atom (Ihlefeld & Margaretha, 1992).

Domino Condensation and Allylic Hydroxylation

The compound plays a role in the synthesis of fused pyrrole derivatives through domino condensation of enamines and arylglyoxals, followed by annulation and allylic hydroxylation. This process leads to the formation of pyrrole derivatives which are further oxidized to yield dihydro-indole diones (Maity & Pramanik, 2013).

Multicomponent Synthesis Catalysis

It is involved in the efficient synthesis of pyridine-pyrimidines via a three-component reaction. This method utilizes triazine diphosphonium hydrogen sulfate ionic liquid on nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions, highlighting its role in green chemistry and catalysis (Rahmani et al., 2018).

Crystal Structure Analysis

The compound contributes to the field of crystallography, where its derivatives' crystal structures are analyzed to understand molecular orientations and interactions. For example, 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione was analyzed, providing insights into molecular packing and hydrogen bonding interactions (Marulasiddaiah et al., 2011).

Intramolecular Interactions

It is used in studying intramolecular interactions in various chemical compounds. For instance, the interactions in dimedone and phenalen-1,3-dione adducts of pyridinecarboxaldehyde were examined, shedding light on tautomerism and hydrogen bonding (Sigalov et al., 2011).

properties

IUPAC Name

1,3-dimethyl-7-prop-2-enyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-4-7-19-10-11(15-13(19)18-8-5-6-9-18)16(2)14(21)17(3)12(10)20/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBAOLRCQUUVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.